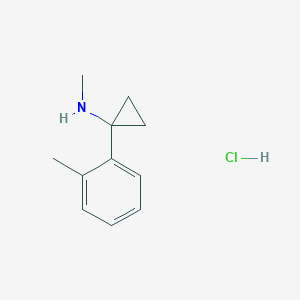

N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

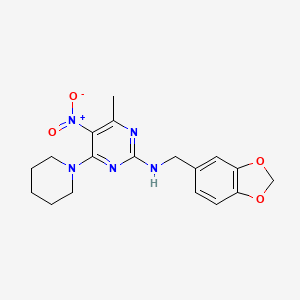

“N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride” is a chemical compound that is available for scientific research needs . It is also known by registry numbers ZINC000016745952 .

Molecular Structure Analysis

The IUPAC name for this compound is N-methyl-1-(o-tolyl)cyclopropan-1-amine hydrochloride . The InChI code is 1S/C11H15N.ClH/c1-9-5-3-4-6-10(9)11(12-2)7-8-11;/h3-6,12H,7-8H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.71 . It is a powder at room temperature .Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Dehydrochlorination of Chloroform : N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride reacts with chloroform, resulting in amine hydrochloride and dichlorocarbene, a reactive intermediate in organic chemistry. This reaction is significant for understanding chemical interactions involving cyclopropanes and chloroforms (Lazareva & Lazarev, 2011).

Ring-Opening Reactions : The compound is involved in Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles. This process has applications in enantioselective synthesis, particularly for serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

Synthesis of Pharmaceuticals and Bioactive Compounds

Synthesis of Corticotrophin-Releasing Factor Antagonists : This compound plays a role in synthesizing corticotrophin-releasing factor (CRF) receptor antagonists, which have potential applications in treating stress-related disorders (Gully et al., 2002).

Development of Analgesic Agents : N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride is a precursor in the synthesis of nonnarcotic analgesic agents, like 1-aryl-3-azabicyclo[3.1.0]hexanes, offering alternatives to opioid painkillers (Epstein et al., 1981).

Application in Material Science and Catalysis

Cyclopropenone Oximes Synthesis : The compound assists in the preparation of cyclopropenone oximes, which have potential applications in material science and as intermediates in organic synthesis (Yoshida et al., 1988).

Palladium-Catalyzed C–N Bond Formation : It's used in the synthesis of N-arylcyclopropylamines via palladium-catalyzed C–N bond formation, demonstrating its relevance in advanced synthetic chemistry and catalysis (Cui & Loeppky, 2001).

Safety and Hazards

The compound has several hazard statements: H315, H319, H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-5-3-4-6-10(9)11(12-2)7-8-11;/h3-6,12H,7-8H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZKYMUXLRJCMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CC2)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(2-methylphenyl)cyclopropan-1-amine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2368781.png)

![4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid](/img/structure/B2368786.png)

![8-(p-tolyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2368791.png)

![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride](/img/structure/B2368792.png)

![3-Cyclobutyl-6-[4-(1-methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368794.png)

![ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2368796.png)

![1-[1-(benzyloxy)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone](/img/structure/B2368803.png)